molecular formula C22H16Cl2N4O4 B11534720 4-(3-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol

4-(3-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol

Cat. No.: B11534720
M. Wt: 471.3 g/mol
InChI Key: AGTWUJPYYSKHQU-BRJLIKDPSA-N
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Description

4-{3-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of imidazo[1,2-a]pyridine and phenol moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the 2,4-dichloro-5-nitrophenyl group through a condensation reaction. The final step involves the ethoxylation of the phenol group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

4-{3-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{3-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its nitrophenyl group may interact with cellular proteins, affecting their function and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-nitrophenol: Shares the nitrophenyl group but lacks the imidazo[1,2-a]pyridine core.

    Imidazo[1,2-a]pyridine derivatives: Similar core structure but different substituents on the phenol group.

Uniqueness

4-{3-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL is unique due to its combination of the imidazo[1,2-a]pyridine core and the 2,4-dichloro-5-nitrophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H16Cl2N4O4

Molecular Weight

471.3 g/mol

IUPAC Name

4-[3-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol

InChI

InChI=1S/C22H16Cl2N4O4/c1-2-32-19-10-13(6-7-18(19)29)21-22(27-8-4-3-5-20(27)26-21)25-12-14-9-17(28(30)31)16(24)11-15(14)23/h3-12,29H,2H2,1H3/b25-12+

InChI Key

AGTWUJPYYSKHQU-BRJLIKDPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC(=C(C=C4Cl)Cl)[N+](=O)[O-])O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC(=C(C=C4Cl)Cl)[N+](=O)[O-])O

Origin of Product

United States

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